molecular formula C5H4ClNS B1587208 5-Chloropyridine-2-thiol CAS No. 40771-41-3

5-Chloropyridine-2-thiol

Cat. No. B1587208
CAS RN: 40771-41-3
M. Wt: 145.61 g/mol
InChI Key: FNXPASNYGUMVGZ-UHFFFAOYSA-N
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Description

5-Chloropyridine-2-thiol, also known as 5-Chloro-2-mercaptopyridine, is a chemical compound with the empirical formula C5H4ClNS . It has a molecular weight of 145.61 .


Molecular Structure Analysis

The molecular structure of 5-Chloropyridine-2-thiol consists of a pyridine ring with a chlorine atom and a thiol group attached at the 5th and 2nd positions, respectively .


Physical And Chemical Properties Analysis

5-Chloropyridine-2-thiol is a solid with a melting point of 187-192 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Biologically Compatible Thiol-Selective Reagents : In biological research, the selective reaction of chemical reagents with reduced protein thiols is critical. A study by Chen et al. (2017) discussed the development of a new heteroaromatic alkylsulfone as a selective and highly reactive -SH blocking reagent suitable for biological applications, highlighting the importance of selective thiol reactivity in proteomics and redox investigations (Chen et al., 2017).

  • Organocatalytic Processes in Continuous-Flow Conditions : The functionalization of silica with pyridine derivatives for use in continuous-flow aldol reactions was explored by Bortolini et al. (2012). This study demonstrated the potential of pyridine derivatives in environmentally benign catalytic processes (Bortolini et al., 2012).

  • Thiol-Click Chemistry for Material Synthesis : Hoyle et al. (2010) discussed the multifaceted applications of thiol-click chemistry in synthesizing small molecules and polymers. Due to its high yields and benign reaction conditions, thiol-click chemistry is utilized in various fields including chemical, biological, and materials science (Hoyle et al., 2010).

  • Fluorescent and Colorimetric Probes for Thiol Detection : The development of fluorescent and colorimetric probes for selective detection of thiols is crucial in biological research and disease diagnosis. Peng et al. (2012) reviewed various thiol detection methods and probe designs, emphasizing the significance of these techniques in understanding biological and environmental thiols (Peng et al., 2012).

  • Insecticidal Activity of Pyridine Derivatives : The synthesis and insecticidal activity of various pyridine derivatives were investigated by Bakhite et al. (2014), revealing significant potential in agricultural applications (Bakhite et al., 2014).

  • Analysis of Wine Thiols : Capone et al. (2015) developed a high-performance liquid chromatography-tandem mass spectrometry method for analyzing wine thiols, demonstrating the importance of thiols in food and beverage sensory properties (Capone et al., 2015).

  • Photocatalytic Hydrogen Production : Han et al. (2013) studied nickel pyridinethiolate complexes as catalysts for light-driven hydrogen production in noble-metal-free systems. This research contributes to the development of sustainable energy resources (Han et al., 2013).

Safety And Hazards

5-Chloropyridine-2-thiol is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

5-chloro-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXPASNYGUMVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397198
Record name 5-chloropyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyridine-2-thiol

CAS RN

40771-41-3
Record name 5-chloropyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLOROPYRIDINE-2-THIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CN Virca, JR Lohmolder, JB Tsang… - The Journal of …, 2018 - ACS Publications
… Sodium methoxide was made by dissolving 1.44 mmol of sodium into 2.2 mL of dry/degassed methanol and used to dissolve 1.44 mmol of 5-chloropyridine-2-thiol (ligand E). Following …
Number of citations: 16 pubs.acs.org
GN Liu, MK Li, RD Xu, NN Zhang, XJ Quan… - Inorganic Chemistry …, 2022 - pubs.rsc.org
… Needle-like yellow single crystals of BCS-CuI were prepared by the reaction of cuprous iodide, 5-chloropyridine-2-thiol and potassium iodide in a mixed solvent containing deionized …
Number of citations: 2 pubs.rsc.org
D Li - 2021 - papyrus.bib.umontreal.ca
Biaryl compounds containing the pyridine moiety represent a ubiquitous structure in both organic and medicinal chemistry. Therefore, finding new and reliable approaches for their …
Number of citations: 0 papyrus.bib.umontreal.ca
CN Virca - 2018 - search.proquest.com
The widespread use of solar energy has been limited in part by the issue of effective storage. Water splitting is a means of converting solar energy into chemical fuel, in the form of …
Number of citations: 2 search.proquest.com
JE Pero, JM Matthews, DJ Behm… - Journal of Medicinal …, 2018 - ACS Publications
… 5-Chloropyridine-2-thiol (1.46 g, 10.04 mmol) was then added, followed by potassium carbonate (2.08 g, 15.06 mmol). The reaction mixture was stirred for 1 h at RT, diluted with water, …
Number of citations: 26 pubs.acs.org
Y Wei, L Xu - 2019 - … .s3.amazonaws.com
Electrochemical oxidative couplings between S–H and O–H bonds are achieved herein directly from readily-available alcohols and thiophenols, affording a series of diverse sulfinic …
高橋酉蔵, 牧敬文 - YAKUGAKU ZASSHI, 1958 - jstage.jst.go.jp
… In the present series of work experimental examinations were made on the promotion of the rearrangement by a halogen atom by preparing 3-amino-5-chloropyridine-2-thiol and 3-…
Number of citations: 3 www.jstage.jst.go.jp
牧敬文, 岡田芳男, 吉田靖子, 小畑和永 - 岐阜藥科大學紀要, 1962 - gifu-pu.repo.nii.ac.jp
… -5-chloropyridine-2-thiol (w" となし,ハイドロサルファイ ドによってニトロ基を還元して3-amino-5-chloropyridine-2-thiol (… の淡黄色針晶は3-amino-5-chloropyridine-2-thiol (V)にヨウ化メチルを作用…
Number of citations: 2 gifu-pu.repo.nii.ac.jp

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